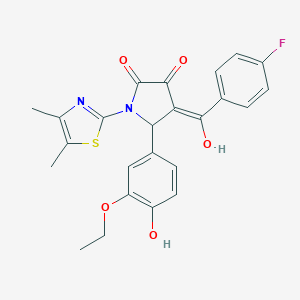![molecular formula C17H19FN4O2 B265400 Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticonvulsant, anxiolytic, and sedative properties. It has also been reported to possess potent analgesic and anti-inflammatory activities. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
Mecanismo De Acción
The exact mechanism of action of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the brain and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been reported to produce a range of biochemical and physiological effects. It has been found to induce muscle relaxation, reduce anxiety, and produce sedation. Additionally, it has been shown to possess potent anticonvulsant and analgesic properties. However, the compound also exhibits some limitations in terms of its side effects and toxicity, which need to be addressed before it can be considered for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits good solubility in various organic solvents, which makes it suitable for use in various assays and experiments. However, the compound also exhibits some limitations, such as its low stability and potential toxicity, which need to be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective analogs of the compound that exhibit fewer side effects and toxicity. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential applications in other fields such as biochemistry and pharmacology need to be explored further.
Métodos De Síntesis
The synthesis of Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with propylamine to form 3-fluorophenylpropylamine. This intermediate is then reacted with ethyl acetoacetate to form ethyl 7-(3-fluorophenyl)-5-propyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Finally, the benzodiazepinone is reacted with hydrazine hydrate to form this compound.
Propiedades
Fórmula molecular |
C17H19FN4O2 |
|---|---|
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
ethyl 7-(3-fluorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19FN4O2/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(18)9-11)22-17(21-13)19-10-20-22/h5,7-10,15H,3-4,6H2,1-2H3,(H,19,20,21) |
Clave InChI |
UOBGZXKSHQNAJR-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC |
SMILES |
CCCC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)OCC |
SMILES canónico |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265319.png)
![1-[3-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265321.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265328.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B265329.png)
![ethyl 4-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B265331.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265340.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265349.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265351.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)